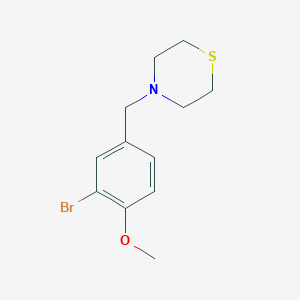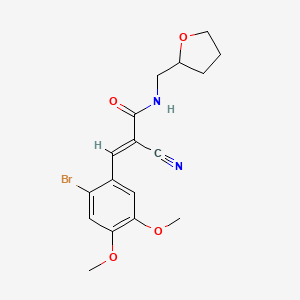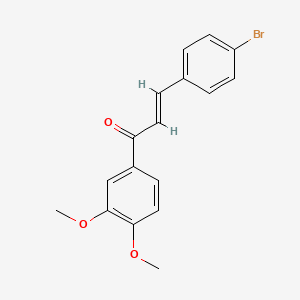
4-(3-bromo-4-methoxybenzyl)thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-bromo-4-methoxybenzyl)thiomorpholine (BMTM) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thiomorpholine derivative, which means that it contains a thiomorpholine ring in its structure. BMTM has been found to have various biological activities, making it an important tool in biochemical and physiological studies.
作用机制
The mechanism of action of 4-(3-bromo-4-methoxybenzyl)thiomorpholine is not fully understood, but it is believed to interact with the binding site of GPCRs. Specifically, it is thought to bind to the orthosteric site, which is the site where the endogenous ligand binds. This results in the inhibition of receptor activation, leading to a decrease in downstream signaling pathways.
Biochemical and Physiological Effects:
4-(3-bromo-4-methoxybenzyl)thiomorpholine has been found to have various biochemical and physiological effects. As mentioned earlier, it is a potent antagonist of certain GPCRs, which can lead to a decrease in downstream signaling pathways. This can have a wide range of effects, depending on the specific GPCR being targeted. For example, 4-(3-bromo-4-methoxybenzyl)thiomorpholine has been found to inhibit the release of insulin from pancreatic beta cells, which could have implications for the treatment of diabetes.
实验室实验的优点和局限性
One of the main advantages of using 4-(3-bromo-4-methoxybenzyl)thiomorpholine in lab experiments is its potency. It has been found to be a highly effective antagonist of certain GPCRs, making it a valuable tool for studying their function. However, one limitation of 4-(3-bromo-4-methoxybenzyl)thiomorpholine is its specificity. It may interact with other biological targets besides GPCRs, which could lead to off-target effects. Additionally, the synthesis of 4-(3-bromo-4-methoxybenzyl)thiomorpholine can be challenging, which could limit its availability for certain experiments.
未来方向
There are many potential future directions for research involving 4-(3-bromo-4-methoxybenzyl)thiomorpholine. One area of interest is the development of more specific GPCR antagonists. While 4-(3-bromo-4-methoxybenzyl)thiomorpholine is effective, it may interact with other targets besides GPCRs, which could limit its usefulness in certain experiments. Additionally, there is interest in exploring the potential therapeutic applications of 4-(3-bromo-4-methoxybenzyl)thiomorpholine. For example, it may have potential as a treatment for certain diseases, such as diabetes or certain types of cancer. Further research is needed to fully understand the potential of 4-(3-bromo-4-methoxybenzyl)thiomorpholine in these areas.
合成方法
The synthesis of 4-(3-bromo-4-methoxybenzyl)thiomorpholine can be achieved through a multi-step process. The first step involves the reaction of 3-bromo-4-methoxybenzaldehyde with thiomorpholine in the presence of a base. This results in the formation of an intermediate compound, which is then treated with a reducing agent to yield 4-(3-bromo-4-methoxybenzyl)thiomorpholine. The overall yield of this process is moderate, but it has been optimized over the years to improve efficiency.
科学研究应用
4-(3-bromo-4-methoxybenzyl)thiomorpholine has been used in a wide range of scientific studies due to its ability to interact with various biological targets. One of the most common applications of 4-(3-bromo-4-methoxybenzyl)thiomorpholine is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in many physiological processes, including vision, taste, and smell. 4-(3-bromo-4-methoxybenzyl)thiomorpholine has been found to be a potent antagonist of certain GPCRs, making it a valuable tool for studying their function.
属性
IUPAC Name |
4-[(3-bromo-4-methoxyphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNOS/c1-15-12-3-2-10(8-11(12)13)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRUIEKJYPVPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCSCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5378331.png)
![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378334.png)

![3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5378356.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B5378378.png)

![N,N,2-trimethyl-6-[4-(phenoxyacetyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5378392.png)
![2-[3-(5-methyl-1H-benzimidazol-2-yl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5378398.png)
![rel-(4aS,8aR)-6-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5378402.png)
![1-[(3-methyl-1-benzothien-2-yl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5378404.png)
![7-(2,2-dimethylpropanoyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5378407.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,4-dimethylpyrimidine](/img/structure/B5378420.png)

![N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5378433.png)